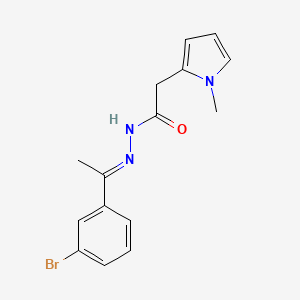

![molecular formula C35H30N2O5 B11665474 Ethyl 2-({2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}oxy)benzoate](/img/structure/B11665474.png)

Ethyl 2-({2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 2-({2-metoxi-5-[3-(naftalen-1-il)-4-oxo-1,2,3,4-tetrahidroquinazolin-2-il]bencil}oxi)benzoato de etilo es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinazolinona. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antiinflamatorias, anticancerígenas y antimicrobianas. La estructura única de este compuesto, que incluye un anillo de naftaleno y una porción de quinazolinona, lo convierte en un tema de interés en la química medicinal y la investigación farmacéutica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 2-({2-metoxi-5-[3-(naftalen-1-il)-4-oxo-1,2,3,4-tetrahidroquinazolin-2-il]bencil}oxi)benzoato de etilo generalmente involucra múltiples pasos. Un método común incluye la condensación de 2-aminobenzamida con naftaleno-1-carbaldehído para formar el núcleo de quinazolinona. Este intermedio luego se hace reaccionar con 2-metoxi-5-(bromometil)benzoato de etilo en condiciones básicas para producir el producto final.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y reducir los tiempos de reacción.

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las posiciones metoxi y bencílicas.

Reducción: Las reacciones de reducción pueden ocurrir en la porción de quinazolinona, lo que lleva a la formación de derivados de dihidroquinazolinona.

Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica, como nitración, sulfonación y halogenación.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como el ácido nítrico para la nitración, el ácido sulfúrico para la sulfonación y los halógenos para la halogenación se emplean comúnmente.

Principales productos:

Oxidación: Formación de derivados de N-óxido de quinazolinona.

Reducción: Formación de derivados de dihidroquinazolinona.

Sustitución: Formación de derivados nitro, sulfonilo y halogenados.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalene moieties.

Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline alcohols.

Aplicaciones Científicas De Investigación

El 2-({2-metoxi-5-[3-(naftalen-1-il)-4-oxo-1,2,3,4-tetrahidroquinazolin-2-il]bencil}oxi)benzoato de etilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por su potencial como inhibidor enzimático.

Medicina: Se investiga por sus propiedades anticancerígenas y antiinflamatorias.

Industria: Posible uso en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del 2-({2-metoxi-5-[3-(naftalen-1-il)-4-oxo-1,2,3,4-tetrahidroquinazolin-2-il]bencil}oxi)benzoato de etilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Se sabe que la porción de quinazolinona inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esto puede conducir a la modulación de varias vías biológicas, lo que da como resultado los efectos biológicos observados del compuesto.

Comparación Con Compuestos Similares

El 2-({2-metoxi-5-[3-(naftalen-1-il)-4-oxo-1,2,3,4-tetrahidroquinazolin-2-il]bencil}oxi)benzoato de etilo se puede comparar con otros derivados de quinazolinona, como:

2-Fenilquinazolin-4(3H)-ona: Conocida por sus propiedades antiinflamatorias.

6,7-Dimetoxiquinazolin-4(3H)-ona: Se estudia por su actividad anticancerígena.

2-Metilquinazolin-4(3H)-ona: Investigada por sus efectos antimicrobianos.

La singularidad del 2-({2-metoxi-5-[3-(naftalen-1-il)-4-oxo-1,2,3,4-tetrahidroquinazolin-2-il]bencil}oxi)benzoato de etilo radica en su estructura compleja, que combina múltiples farmacóforos, lo que potencialmente conduce a un espectro más amplio de actividades biológicas.

Propiedades

Fórmula molecular |

C35H30N2O5 |

|---|---|

Peso molecular |

558.6 g/mol |

Nombre IUPAC |

ethyl 2-[[2-methoxy-5-(3-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-2-yl)phenyl]methoxy]benzoate |

InChI |

InChI=1S/C35H30N2O5/c1-3-41-35(39)28-15-7-9-18-32(28)42-22-25-21-24(19-20-31(25)40-2)33-36-29-16-8-6-14-27(29)34(38)37(33)30-17-10-12-23-11-4-5-13-26(23)30/h4-21,33,36H,3,22H2,1-2H3 |

Clave InChI |

CTBJIGZYADJCFQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC6=CC=CC=C65)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)

![4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665407.png)

![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)

![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665418.png)

![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11665426.png)

![N'-[(E)-1-(4-hexylphenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11665427.png)

![2-[(2E)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11665430.png)

![Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11665437.png)

![N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11665439.png)

![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665442.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11665444.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11665453.png)

![(5Z)-5-({5-Bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11665466.png)